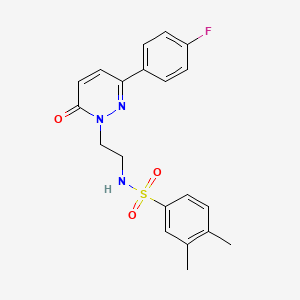

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzolsulfonamid: ist eine komplexe organische Verbindung, die einen Pyridazinring, eine Fluorphenylgruppe und eine Benzolsulfonamid-Einheit aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzolsulfonamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Pyridazinrings: Der Pyridazinring kann durch die Kondensation von Hydrazin mit einem Diketon synthetisiert werden.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird über eine nucleophile aromatische Substitutionsreaktion eingeführt.

Anlagerung der Benzolsulfonamid-Einheit: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit Benzolsulfonylchlorid unter basischen Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Durchflussreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeiten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der benzylischen Position.

Reduktion: Reduktionsreaktionen können am Pyridazinring auftreten und zur Bildung von Dihydropyridazin-Derivaten führen.

Substitution: Die Fluorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Benzoesäurederivaten.

Reduktion: Bildung von Dihydropyridazin-Derivaten.

Substitution: Bildung von substituierten Fluorphenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden.

Materialwissenschaften: Sie kann in Polymere eingearbeitet werden, um deren Eigenschaften zu verändern.

Biologie

Enzyminhibition: Die Verbindung kann als Inhibitor für bestimmte Enzyme wirken, was sie für die biochemische Forschung nützlich macht.

Medizin

Arzneimittelentwicklung: Aufgrund ihrer komplexen Struktur ist die Verbindung ein Kandidat für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Proteine oder Signalwege.

Industrie

Chemische Synthese: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzolsulfonamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorphenylgruppe verstärkt die Bindungsaffinität durch hydrophobe Wechselwirkungen, während der Pyridazinring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und so die gewünschte biologische Wirkung hervorrufen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Sulfonamide Moiety: The sulfonamide group is attached through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

Reduction: Reduction reactions can occur at the carbonyl group in the pyridazine ring.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products

Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

Reduction: Reduction of the carbonyl group can yield alcohols.

Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The fluorophenyl group can enhance binding affinity to receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-(3-(4-Chlorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzolsulfonamid

- N-(2-(3-(4-Bromphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzolsulfonamid

Einzigartigkeit

Das Vorhandensein der Fluorphenylgruppe in N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzolsulfonamid unterscheidet sie von ihren Analogen. Fluoratome können die elektronischen Eigenschaften der Verbindung signifikant verändern und ihre Bindungsaffinität und Spezifität für bestimmte biologische Zielstrukturen erhöhen. Dies macht sie zu einem potenteren Kandidaten in der Arzneimittelentwicklung im Vergleich zu ihren Chlor- oder Brom-substituierten Gegenstücken.

Eigenschaften

Molekularformel |

C20H20FN3O3S |

|---|---|

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C20H20FN3O3S/c1-14-3-8-18(13-15(14)2)28(26,27)22-11-12-24-20(25)10-9-19(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 |

InChI-Schlüssel |

FIWMCZYSYMRXCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11270621.png)

![5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide](/img/structure/B11270627.png)

![4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11270633.png)

![9-(4-bromophenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270637.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11270640.png)

![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11270684.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11270687.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide](/img/structure/B11270693.png)

![2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B11270700.png)

methanone](/img/structure/B11270709.png)

![1-Phenyl-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11270712.png)